molecular formula C17H18N2O B378905 1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole CAS No. 433328-82-6

1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole

Cat. No. B378905
CAS RN: 433328-82-6
M. Wt: 266.34g/mol
InChI Key: FBXDQANPSGHGFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole”, benzimidazole derivatives have been synthesized and studied for their antiproliferative and antimicrobial activities . Another study discusses the synthesis of a benzimidazole compound through the refluxing of 1,3-dihydro-2 H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO/anhydrous K 2 CO 3 mixture .

Scientific Research Applications

Antimicrobial Activity

1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole derivatives have been studied for their antimicrobial properties. Salahuddin et al. (2017) synthesized compounds including 1H-benzimidazole derivatives and evaluated them for antimicrobial activity. The study found that certain derivatives were highly active against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin et al., 2017).

DNA Topoisomerase I Inhibitors

Research by Alpan et al. (2007) explored the effects of 1H-benzimidazole derivatives on mammalian type I DNA topoisomerase activity. They synthesized and evaluated different derivatives, finding that compounds like 5-methyl-4-(1H-benzimidazole-2-yl)phenol showed potent inhibition of topoisomerase I (Alpan, Gunes, & Topçu, 2007).

Anticancer Screening

Varshney et al. (2015) conducted a study involving the synthesis of 1,3,4-oxadiazole moiety bearing 2-methyl-1H-benzimidazoles and tested them for anticancer activity. The compounds were evaluated against various human cancer cell lines, demonstrating significant cytotoxic effects (Varshney et al., 2015).

Future Directions

While specific future directions for “1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole” are not available, research in the field of benzimidazole derivatives is ongoing, with a focus on their potential applications in medicine .

properties

IUPAC Name

1-ethyl-2-[(4-methylphenoxy)methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-3-19-16-7-5-4-6-15(16)18-17(19)12-20-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXDQANPSGHGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501322345
Record name 1-ethyl-2-[(4-methylphenoxy)methyl]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804773
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

433328-82-6
Record name 1-ethyl-2-[(4-methylphenoxy)methyl]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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